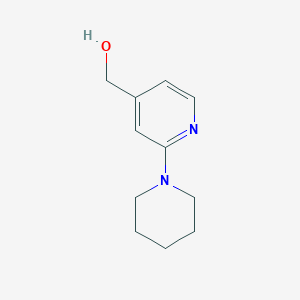

(2-Piperidinopyrid-4-yl)methanol

Übersicht

Beschreibung

(2-Piperidinopyrid-4-yl)methanol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Piperidinderivate, einschließlich (2-Piperidinopyrid-4-yl)methanol, wurden auf ihr Potenzial als Antitumormittel untersucht. Zum Beispiel wurden neue Diphenyl(piperidin-4-yl)methanol-Derivate auf ihre antiproliferative Aktivität gegen verschiedene Krebszelllinien wie HT-29, HeLa, MCF-7 und HepG2 untersucht .

Therapie der Alzheimer-Krankheit

Der Piperidinzyklus ist in Pharmazeutika weit verbreitet, wobei Derivate in Medikamenten zur Therapie der Alzheimer-Krankheit verwendet werden. Die strukturellen Merkmale von Piperidinderivaten machen sie geeignet, die Blut-Hirn-Schranke zu überwinden, was für die Behandlung neurologischer Erkrankungen entscheidend ist .

Antibiotika

Piperidinderivate werden auch bei der Entwicklung von Antibiotika eingesetzt. Ihre strukturelle Vielfalt ermöglicht die Herstellung von Verbindungen, die auf neuartige Weise mit bakteriellen Zielen interagieren können, um Resistenzen zu bekämpfen .

Analgetika

Die pharmakologischen Eigenschaften von Piperidinderivaten erstrecken sich auf die Schmerzbehandlung. Sie werden bei der Synthese von Analgetika eingesetzt, da sie in der Lage sind, Schmerzbahnen zu modulieren .

Synthese bicyclischer Strukturen

This compound wird bei der Synthese bicyclischer Strukturen wie Imidazo[1,2-a]pyridinen verwendet, die in der medizinischen Chemie wichtig sind, um komplexe Pharmakophore zu konstruieren .

Pharmakophore Merkmale

Piperidin-Nebenprodukte weisen wichtige pharmakophore Merkmale auf und werden in verschiedenen therapeutischen Anwendungen verwendet, die über die bereits genannten hinausgehen, einschließlich antiviraler, antimalarieller, antimikrobieller, antimykotischer, antihypertensiver und antipsychotischer Behandlungen .

Wirkmechanismus

Target of Action

Piperidine derivatives, which include (2-piperidinopyrid-4-yl)methanol, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

The mode of action of this compound involves two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst. The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Action Environment

It’s known that the compound has a boiling point of 3890±320 °C and a density of 1139±006 g/cm3 .

Biologische Aktivität

(2-Piperidinopyrid-4-yl)methanol, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article explores its mechanisms of action, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring attached to a pyridine moiety, which contributes to its unique chemical properties. The compound's structure allows for various interactions with biological targets, influencing its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Binding : It may bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- Cell Line Studies : In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values indicate potent activity against these cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. The compound may interact with the p53 pathway, enhancing apoptotic signaling in cancer cells.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its potential role in inhibiting acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease therapy:

- AChE Inhibition : The compound demonstrated significant inhibition of AChE in vitro, suggesting potential benefits in cognitive enhancement and neuroprotection.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an alternative treatment option.

- Anticancer Research : In a recent study published in Cancer Research, the compound was tested on xenograft models of breast cancer. Results showed a significant reduction in tumor volume when treated with this compound compared to controls, emphasizing its therapeutic potential.

Eigenschaften

IUPAC Name |

(2-piperidin-1-ylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-9-10-4-5-12-11(8-10)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQDFPCLEBLUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594595 | |

| Record name | [2-(Piperidin-1-yl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888070-04-0 | |

| Record name | [2-(Piperidin-1-yl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.